molecular formula C13H12ClNO3 B12890410 4-Butanoyl-4-chloro-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 90127-59-6

4-Butanoyl-4-chloro-2-phenyl-1,3-oxazol-5(4H)-one

Katalognummer: B12890410
CAS-Nummer: 90127-59-6
Molekulargewicht: 265.69 g/mol
InChI-Schlüssel: LSJYKURUERHVQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one is a synthetic organic compound belonging to the oxazolone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted benzoyl chloride with an amino acid derivative, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazolone derivatives.

    Reduction: Formation of reduced oxazolone compounds.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different substituents, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Butyryl-2-phenyloxazol-5(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    4-Chloro-2-phenyloxazol-5(4H)-one: Lacks the butyryl group, which may influence its chemical properties and applications.

Uniqueness

4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one is unique due to the presence of both butyryl and chlorine substituents, which can significantly impact its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets.

Eigenschaften

CAS-Nummer

90127-59-6

Molekularformel

C13H12ClNO3

Molekulargewicht

265.69 g/mol

IUPAC-Name

4-butanoyl-4-chloro-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H12ClNO3/c1-2-6-10(16)13(14)12(17)18-11(15-13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI-Schlüssel

LSJYKURUERHVQE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.